molecular formula C16H17N3O5S B6119775 methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate

methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate

Cat. No. B6119775
M. Wt: 363.4 g/mol
InChI Key: ROVPKKWNTHWXAM-UHFFFAOYSA-N
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Description

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate, also known as MASC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MASC is a carbamate derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate exerts its biological effects through various mechanisms, including inhibition of cyclooxygenase-2 (COX-2) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a crucial role in the inflammatory response, and inhibition of COX-2 has been found to reduce inflammation. PPARγ is a nuclear receptor that regulates gene expression and has been found to play a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of COX-2. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate also has limitations, including its potential toxicity and limited availability.

Future Directions

For research on methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate derivatives with improved pharmacological properties could also be developed. Additionally, the potential use of methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate in combination with other drugs for the treatment of various diseases could be explored.
Conclusion:
Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate, or methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate, is a promising chemical compound with potential applications in various fields of scientific research. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Further research on methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate can be synthesized through various methods, including the reaction of 4-aminobenzenesulfonamide with 4-acetamidobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with methyl chloroformate to yield methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate. Another method involves the reaction of 4-aminobenzenesulfonamide with 4-nitrophenyl chloroformate, followed by reduction with sodium dithionite to yield methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate.

Scientific Research Applications

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-11(20)17-12-3-5-14(6-4-12)19-25(22,23)15-9-7-13(8-10-15)18-16(21)24-2/h3-10,19H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVPKKWNTHWXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate

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